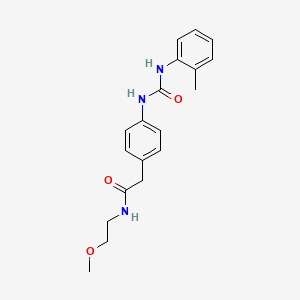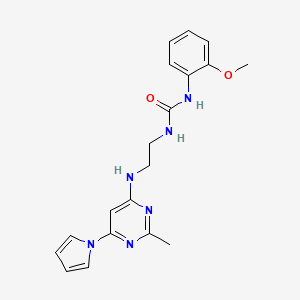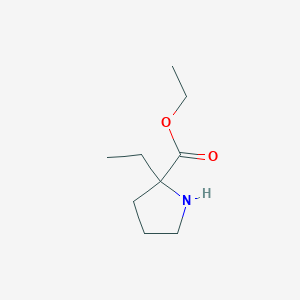
N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3,4-dimethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3,4-dimethylbenzamide is a complex organic molecule that likely exhibits a range of biological activities due to its structural features. The presence of a dihydroquinolinone moiety suggests potential for interaction with biological targets, while the dimethylbenzamide group could confer additional pharmacokinetic properties.
Synthesis Analysis
The synthesis of related dihydroisoquinolinone derivatives has been explored through various methods. For instance, a metal-free hydroxyalkylation-initiated radical cyclization of N-allylbenzamide has been developed to construct 4-substituted 3,4-dihydroisoquinolin-1(2H)-one derivatives . This method involves C(sp3)-H bond cleavage, oxyalkylation of the double bond, and intramolecular cyclization. Similarly, oxidative tandem coupling of N-allylbenzamide with aryl aldehydes in the presence of DTBP has been used to obtain 4-substituted 3,4-dihydroisoquinolin-1(2H)-ones . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of this compound would include a dihydroquinolinone core, which is a common feature in compounds with antitumor activity . The dimethyl groups at positions 5 and 8 on the quinolinone ring could influence the molecule's electronic properties and potentially its biological activity.
Chemical Reactions Analysis
The dihydroquinolinone core of the compound is likely to be involved in various chemical reactions. For example, the 1,2-dihydro-3H-dibenz[de,h]isoquinoline-1,3-diones, which share a similar structural motif, have been synthesized using diazonium salts as key intermediates . These reactions could provide insights into the reactivity of the dihydroquinolinone moiety in the compound of interest.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of this compound are not detailed in the provided papers, related compounds have been studied using theoretical calculations. For instance, density functional theory (DFT) has been applied to analyze the non-linear optical (NLO) properties, molecular electrostatic potential (MESP), and global reactivity descriptors of similar fused quinazolinone derivatives . These studies can provide valuable information on the stability, reactivity, and potential biological activity of the compound.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
Research in synthetic chemistry has developed methods for cyclizing nitrogen-containing acetylenes to yield amino- and amido-indanes and isoindolinones, among other heterocyclic compounds. For example, cyclization reactions induced by nickel complexes in the presence of acetylenes have been explored for synthesizing isoindolinone derivatives, demonstrating the compound's utility in creating structurally diverse heterocycles (Duckworth et al., 1996).
Development of Anticancer Agents
The search for new anticancer agents has led to the synthesis of α-aminophosphonate derivatives containing a 2-oxoquinoline structure, showing moderate to high levels of antitumor activities against various cancer cell lines. This research highlights the compound's potential role in developing novel anticancer therapies, with certain derivatives demonstrating significant inhibitory activities compared to known treatments (Fang et al., 2016).
Metal-Free Synthetic Processes
A metal-free hydroxyalkylation-initiated radical cyclization of N-allylbenzamide has been developed, offering a new route toward 3,4-dihydroisoquinolin-1(2H)-one derivatives. This process, proceeding through C-H bond cleavage and intramolecular cyclization, exemplifies the compound's application in facilitating innovative synthetic methodologies without the need for metal catalysts (Zhou et al., 2015).
Investigating DNA-Intercalating Agents
Studies on phenyl-substituted derivatives of quinoline carboxamides have explored their role as "minimal" DNA-intercalating agents, aiming to identify compounds with low DNA association constants yet significant antitumor activity. This research provides insights into the structural requirements for DNA intercalation and the potential therapeutic applications of such compounds (Atwell et al., 1989).
properties
IUPAC Name |
N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c1-13-7-8-17(11-16(13)4)21(25)23-10-9-18-12-19-14(2)5-6-15(3)20(19)24-22(18)26/h5-8,11-12H,9-10H2,1-4H3,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQRZRRKVXSLBEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCCC2=CC3=C(C=CC(=C3NC2=O)C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[1-[2-Chloro-5-(trifluoromethyl)phenyl]cyclopropyl]methyl]prop-2-enamide](/img/structure/B3017733.png)

![6-(Pyridin-4-yl)-2-({1-[3-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B3017735.png)
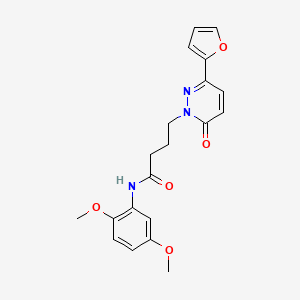
![3-(3,5-Dimethylphenyl)-2-[(3-fluorophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B3017738.png)
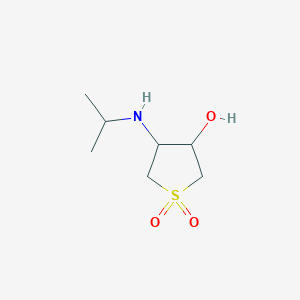
![(4-tert-butylphenyl)methyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate](/img/structure/B3017742.png)
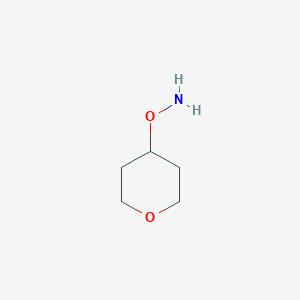

![3,5-dimethyl-1-[(4-methylphenyl)methyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B3017750.png)
